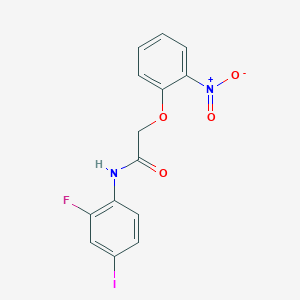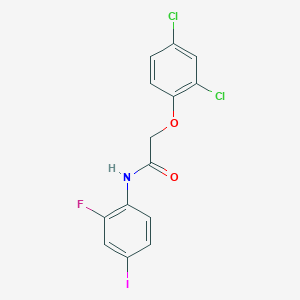
N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide
描述
N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FIPI is a phospholipase D (PLD) inhibitor that has been shown to have promising effects in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
作用机制
FIPI is a N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide inhibitor that works by blocking the activity of N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide enzymes. N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide enzymes play a crucial role in various cellular processes, including membrane trafficking, cytoskeletal rearrangement, and signal transduction. By inhibiting N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide activity, FIPI can disrupt these processes, leading to the observed effects in various areas of research.
Biochemical and Physiological Effects:
FIPI has been shown to have a variety of biochemical and physiological effects. In cancer research, FIPI has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FIPI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FIPI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using FIPI in lab experiments is its specificity for N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide enzymes, which allows for targeted inhibition of N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide activity. Additionally, FIPI has been shown to have low toxicity in various models, making it a promising candidate for therapeutic applications. However, one limitation of using FIPI in lab experiments is its limited solubility, which can make it challenging to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on FIPI. One area of interest is the development of new and more efficient synthesis methods for FIPI. Additionally, further research is needed to fully understand the mechanisms underlying the observed effects of FIPI in various areas of research. Finally, there is a need for more in vivo studies to determine the safety and efficacy of FIPI as a potential therapeutic agent.
科学研究应用
FIPI has been shown to have potential therapeutic applications in various areas of research. In cancer research, FIPI has been shown to inhibit tumor growth and metastasis in vitro and in vivo. Inflammation research has also shown that FIPI can reduce inflammation in various models, including acute lung injury and sepsis. Additionally, FIPI has been shown to have neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIN2O4/c15-10-7-9(16)5-6-11(10)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRJSVZQUWRNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-isopropylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3501100.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3501107.png)
![1,3-dimethyl-7-(2-methylbenzyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501111.png)

![N-(2-tert-butylphenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3501122.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3501134.png)
![1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3501135.png)
![5-bromo-2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]benzamide](/img/structure/B3501141.png)

![3-{5-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B3501159.png)

![7-(2-chloro-6-fluorobenzyl)-8-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501173.png)

![1,3-dimethyl-7-(1-naphthylmethyl)-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501186.png)